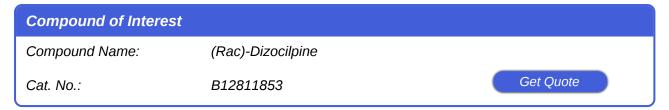


Application Notes and Protocols: Assessing the Neuroprotective Effects of Dizocilpine (MK-801)

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Dizocilpine, also known as MK-801, is a potent and selective non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1] The NMDA receptor, a glutamate-gated ion channel, plays a critical role in synaptic plasticity, learning, and memory.[2][3] However, its overactivation can lead to excessive calcium influx, triggering a cascade of neurotoxic events, a phenomenon known as excitotoxicity.[4][5] This process is implicated in the pathophysiology of various neurological disorders, including stroke, traumatic brain injury, and neurodegenerative diseases.

By blocking the NMDA receptor channel, Dizocilpine effectively mitigates excitotoxicity, making it a valuable tool for neuroprotection research.[5][6] These application notes provide detailed protocols for assessing the neuroprotective effects of Dizocilpine in both in vitro and in vivo models.

Mechanism of Action: NMDA Receptor Antagonism

Glutamate, the primary excitatory neurotransmitter in the central nervous system, activates NMDA receptors, leading to the opening of their associated ion channels.[7] Under normal physiological conditions, the channel is blocked by magnesium ions (Mg2+).[4] Depolarization of the neuronal membrane dislodges the Mg2+ block, allowing for the influx of calcium ions (Ca2+) upon glutamate and co-agonist (glycine or D-serine) binding.[4]

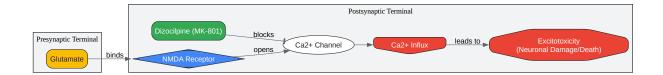


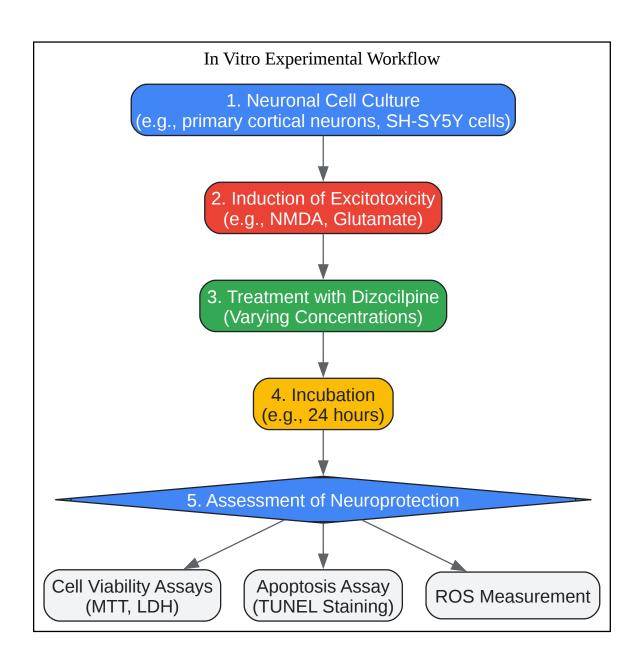
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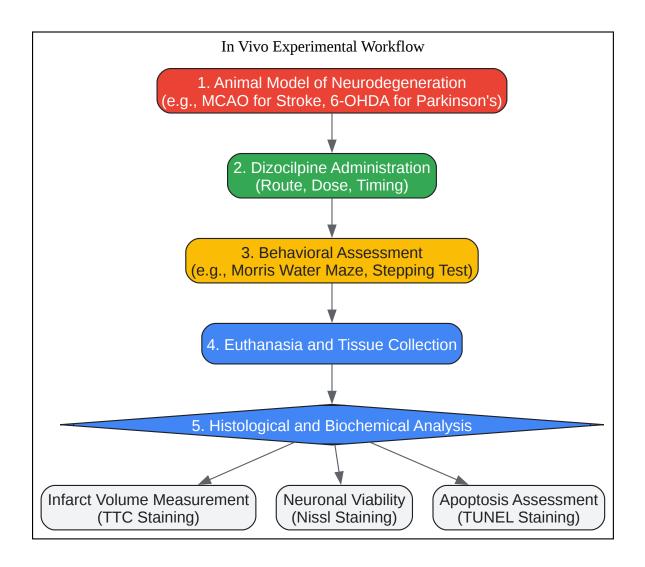
In excitotoxic conditions, excessive glutamate release leads to prolonged NMDA receptor activation and a massive influx of Ca2+. This calcium overload activates a variety of downstream signaling pathways, culminating in neuronal damage and death. Dizocilpine exerts its neuroprotective effects by binding to a site within the NMDA receptor's ion channel, thereby physically obstructing the flow of ions and preventing the detrimental consequences of excessive receptor activation.[1]











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